4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Properties
IUPAC Name |
4-(1-methoxypropan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8(7-18-2)17-12-11(15-16-13(17)19)9-5-3-4-6-10(9)14-12/h3-6,8,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYOFIRYUMVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C2=C(C3=CC=CC=C3N2)N=NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazinoindole core or the side chains.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the indole or triazine rings .
Scientific Research Applications
4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to chelate iron ions, thereby disrupting iron homeostasis in cancer cells and inducing apoptosis . The compound may also inhibit key enzymes or receptors involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
Uniqueness
The uniqueness of 4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
4-(1-Methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
- Chemical Formula: C13H14N4OS
- Molecular Weight: 270.34 g/mol
- CAS Number: 309283-89-4
- IUPAC Name: 4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
Synthesis
The synthesis of 4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol involves multi-step reactions typically starting from readily available indole derivatives and triazine precursors. The methodology often employs cyclization reactions to form the triazine ring structure.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that 4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibits significant antibacterial activity against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC): Studies show MIC values as low as 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) and effective inhibition of biofilm formation .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 0.98 |
| S. aureus | 1.5 |
| E. coli | 2.0 |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:
- In vitro studies revealed IC50 values indicating potent antiproliferative effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10.5 |
| HCT-116 | 6.2 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Growth: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antibacterial Mechanism: It disrupts bacterial cell wall synthesis and inhibits protein synthesis by binding to ribosomal RNA.
- Molecular Docking Studies: Computational analyses suggest that the compound binds effectively to target proteins involved in cellular proliferation and survival pathways.
Case Studies
A notable study investigated the effects of this compound on Mycobacterium tuberculosis, revealing that it inhibited bacterial growth significantly over extended periods when tested in vitro . Another study highlighted its potential as a lead compound in drug development for treating resistant bacterial infections due to its unique mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
